molecular formula C11H18N2O2S2 B6649203 Methyl 4-methyl-2-[(2-methyl-2-methylsulfanylpropyl)amino]-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-[(2-methyl-2-methylsulfanylpropyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B6649203
M. Wt: 274.4 g/mol
InChI Key: YLIHYHWIQKYDAV-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[(2-methyl-2-methylsulfanylpropyl)amino]-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-[(2-methyl-2-methylsulfanylpropyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step often involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

    Substitution Reactions: The introduction of the methyl and methylsulfanyl groups can be accomplished through nucleophilic substitution reactions. For instance, methylation can be performed using methyl iodide in the presence of a base like potassium carbonate.

    Amidation: The amino group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an ester or an acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the carboxylate group, potentially leading to the formation of thiazolidines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the sulfur and nitrogen in the thiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) for substitution reactions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiazolidines: From reduction reactions.

    Substituted Thiazoles: From various substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, thiazole derivatives are known for their antimicrobial and antifungal properties. This compound may exhibit similar activities, making it a candidate for the development of new antibiotics or antifungal agents.

Medicine

In medicinal chemistry, thiazole derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-[(2-methyl-2-methylsulfanylpropyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The sulfur and nitrogen atoms in the ring structure play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate
  • Methyl 4-methyl-2-[(2-methylsulfanylpropyl)amino]-1,3-thiazole-5-carboxylate
  • Methyl 4-methyl-2-[(2-methyl-2-propyl)amino]-1,3-thiazole-5-carboxylate

Uniqueness

The presence of the methylsulfanyl group in Methyl 4-methyl-2-[(2-methyl-2-methylsulfanylpropyl)amino]-1,3-thiazole-5-carboxylate distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity and biological activity, potentially enhancing its efficacy in various applications.

Properties

IUPAC Name

methyl 4-methyl-2-[(2-methyl-2-methylsulfanylpropyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S2/c1-7-8(9(14)15-4)17-10(13-7)12-6-11(2,3)16-5/h6H2,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIHYHWIQKYDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC(C)(C)SC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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